6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Brand Name:
Vulcanchem
CAS No.:
910443-02-6
VCID:
VC21095540
InChI:
InChI=1S/C12H11N3O4/c1-19-8-4-2-3-7(5-8)15-10(13)9(6-16)11(17)14-12(15)18/h2-6H,13H2,1H3,(H,14,17,18)
SMILES:
COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=O)N
Molecular Formula:
C12H11N3O4
Molecular Weight:
261.23 g/mol
6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
CAS No.: 910443-02-6
Cat. No.: VC21095540
Molecular Formula: C12H11N3O4
Molecular Weight: 261.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 910443-02-6 |
|---|---|
| Molecular Formula | C12H11N3O4 |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | 6-amino-1-(3-methoxyphenyl)-2,4-dioxopyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C12H11N3O4/c1-19-8-4-2-3-7(5-8)15-10(13)9(6-16)11(17)14-12(15)18/h2-6H,13H2,1H3,(H,14,17,18) |
| Standard InChI Key | OFZNWKQDKUUDPI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=O)N |
| Canonical SMILES | COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator